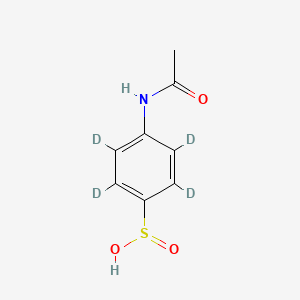

4-Acetamidobenzenesulphinic Acid-d4

Descripción

4-Acetamidobenzenesulphinic Acid-d4 (CAS 1346604-52-1) is a deuterated analog of 4-acetamidobenzenesulphinic acid, where four hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, where deuterium minimizes signal interference and improves quantification accuracy . The compound is used in synthesizing cyanine dyes and as an internal standard for metabolite analysis .

Propiedades

IUPAC Name |

4-acetamido-2,3,5,6-tetradeuteriobenzenesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-6(10)9-7-2-4-8(5-3-7)13(11)12/h2-5H,1H3,(H,9,10)(H,11,12)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQNDKBOOVXRTL-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidobenzenesulphinic Acid-d4 typically involves the introduction of deuterium atoms into the parent compound, 4-Acetamidobenzenesulphinic Acid. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

Direct Synthesis: This involves the use of deuterated starting materials to synthesize the compound directly.

Industrial Production Methods

Industrial production of 4-Acetamidobenzenesulphinic Acid-d4 may involve large-scale deuterium exchange reactions or direct synthesis using deuterated starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Acetamidobenzenesulphinic Acid-d4 can undergo various chemical reactions, including:

Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Corresponding amines or other reduced products.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

4-Acetamidobenzenesulphinic Acid-d4 is used in a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 4-Acetamidobenzenesulphinic Acid-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes, providing valuable insights into reaction mechanisms and pathways. The compound can act as a probe to study the effects of isotopic substitution on chemical and biological processes.

Comparación Con Compuestos Similares

Structural Analogs

(a) 4-Acetamidobenzenesulfinic Acid Sodium Salt (CAS 15898-43-8)

- Structure: Non-deuterated sodium salt of the parent acid.

- Applications : Widely used in organic synthesis, particularly as a sulfinate precursor. Its sodium salt form improves solubility in aqueous systems .

- Key Differences : Lacks deuterium, making it unsuitable for isotope-based analytical methods. Lower cost compared to its deuterated counterpart .

(b) 4-Acetamidobenzenesulfonic Acid (CAS 121-62-0)

- Structure : Features a sulfonic acid (-SO₃H) group instead of sulphinic acid (-SO₂H).

- Applications: Strong acidity makes it useful in catalysis and as an intermediate in pharmaceuticals. Not deuterated, limiting its use in isotopic tracing .

- Key Differences : Higher acidity and distinct reactivity compared to sulphinic acid derivatives .

(c) 4-Acetamidobenzenesulfonyl Chloride (CAS 121-60-8)

- Structure : Contains a sulfonyl chloride (-SO₂Cl) group.

- Applications : Key precursor for sulfonamide drugs (e.g., sulfadiazine). Reactive towards amines and alcohols .

- Key Differences : Greater electrophilicity due to the chloride group; unsuitable for applications requiring sulphinic acid functionality .

Deuterated Compounds

(a) Deoxycholic Acid-d4 (CAS 112076-61-6)

- Applications : Serves as an internal standard for quantifying deoxycholic acid in bile acid studies.

- Key Differences : Structurally unrelated to sulphinic acids but shares the role of deuterium in analytical standardization .

(b) Acetic Acid-d4 (CAS 1186-52-3)

- Applications : Used in NMR and MS calibration.

- Key Differences : Simpler structure but exemplifies the broader use of deuterated compounds in minimizing isotopic interference .

Functional Comparison Table

Analytical Utility

- 4-Acetamidobenzenesulphinic Acid-d4 : Ideal for MS-based quantification due to its isotopic purity, enabling precise tracking in metabolic studies .

- Non-deuterated analogs: Limited to non-isotopic applications, such as synthetic intermediates or standalone reagents .

Cost and Availability

Deuteration significantly increases cost. For example, 100mg of 4-Acetamidobenzenesulphinic Acid-d4 costs ~2990 CNY, whereas non-deuterated analogs like the sodium salt are more affordable due to simpler synthesis .

Actividad Biológica

4-Acetamidobenzenesulphinic Acid-d4 is a deuterated derivative of 4-acetamidobenzenesulphinic acid, a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Chemical Formula : C8H5D4NO3S

- CAS Number : 1217620-38-6

- Molecular Weight : 201.26 g/mol

The biological activity of 4-Acetamidobenzenesulphinic Acid-d4 is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. It functions as an inhibitor of anti-apoptotic BCL-2 proteins, which play a critical role in regulating cell death. By inhibiting these proteins, the compound may enhance apoptosis in cancer cells, making it a candidate for anticancer therapy .

Biological Activity and Applications

-

Anticancer Properties :

- 4-Acetamidobenzenesulphinic Acid-d4 has been studied for its potential to induce apoptosis in various cancer cell lines. Its mechanism involves the disruption of BCL-2 mediated survival pathways, leading to increased cell death in tumors .

- Case Study : In a study involving small cell lung cancer (SCLC) models, treatment with this compound resulted in significant tumor regression, highlighting its potential as an effective anticancer agent .

- Antimicrobial Activity :

- Role in Dye Chemistry :

Research Findings

Numerous studies have evaluated the efficacy and safety profile of 4-Acetamidobenzenesulphinic Acid-d4:

| Study | Focus | Findings |

|---|---|---|

| Chang et al., 2019 | Anticancer efficacy | Induced apoptosis in SCLC cell lines; significant tumor regression observed. |

| Gaspar & Ton-That, 2006 | Mechanism of action | Demonstrated inhibition of BCL-2 proteins leading to enhanced apoptosis. |

| Santa Cruz Biotechnology | Antimicrobial activity | Effective against multiple bacterial genera; potential for further development as an antibiotic. |

Q & A

Basic: How can researchers determine the purity of 4-Acetamidobenzenesulphinic Acid-d4 using analytical techniques?

Methodological Answer:

- Step 1: Chromatographic Analysis

Use High-Performance Liquid Chromatography (HPLC) with deuterated solvent systems to separate impurities. Ensure the mobile phase is optimized to retain the compound while resolving potential contaminants. Calibrate using a deuterated internal standard . - Step 2: Spectroscopic Validation

Validate purity via Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on deuterium integration ratios (e.g., signals at 2.1 ppm for acetamido groups) to confirm isotopic enrichment. Compare with non-deuterated analogs to identify residual protons . - Step 3: Mass Spectrometry

Employ High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks () and isotopic distribution patterns. Use fragmentation profiles to detect synthetic byproducts .

Advanced: What experimental designs are suitable for resolving contradictory data on the degradation pathways of 4-Acetamidobenzenesulphinic Acid-d4 under varying pH conditions?

Methodological Answer:

- Factorial Design Approach ( ):

- Independent Variables: pH (3–11), temperature (25–60°C), and ionic strength.

- Dependent Variables: Degradation rate constants () and isotopic exchange rates.

- Data Collection: Use a central composite design to minimize trials while capturing nonlinear effects. Monitor degradation via UV-Vis spectroscopy at 254 nm and -NMR to track deuterium retention .

- Contradiction Analysis ( ):

Basic: What are the key considerations for synthesizing 4-Acetamidobenzenesulphinic Acid-d4 with high isotopic fidelity?

Methodological Answer:

- Deuterium Source Selection ( ):

Use deuterated acetic anhydride ()_2O for acetylation to minimize proton contamination. - Reaction Monitoring ( ):

Implement in-situ FTIR to track sulfinic acid formation (S=O stretch at 1050 cm) and deuterium incorporation. - Purification Protocol ( ):

Perform recrystallization in deuterated water/methanol mixtures to remove non-deuterated byproducts. Validate via isotopic ratio mass spectrometry (IRMS) .

Advanced: How can isotopic effects influence the reaction kinetics of 4-Acetamidobenzenesulphinic Acid-d4 in catalytic systems?

Methodological Answer:

- Kinetic Isotope Effect (KIE) Analysis ( ):

- Experimental Setup: Compare rate constants () for deuterated vs. non-deuterated analogs in palladium-catalyzed coupling reactions.

- Computational Modeling: Use density functional theory (DFT) to simulate transition states and predict KIE values. Validate with Arrhenius plots derived from temperature-dependent studies .

- Data Interpretation ( ):

Basic: What protocols ensure reproducible storage conditions for 4-Acetamidobenzenesulphinic Acid-d4?

Methodological Answer:

Advanced: How can researchers validate the isotopic integrity of 4-Acetamidobenzenesulphinic Acid-d4 in metabolic tracing studies?

Methodological Answer:

- Tracer Design ( ):

- Isotope Ratio Calibration: Use -NMR and LC-MS/MS to confirm ≥98% deuterium incorporation in target positions.

- In Vivo Validation: Administer the compound to model organisms (e.g., rodents) and extract metabolites for isotopic ratio analysis. Compare with non-deuterated controls to rule out metabolic exchange .

Basic: What analytical techniques are critical for distinguishing 4-Acetamidobenzenesulphinic Acid-d4 from its non-deuterated analog?

Methodological Answer:

- Spectroscopic Differentiation ( ):

- NMR: Identify -specific shifts (e.g., absence of signals at 2.5 ppm for methyl groups).

- IR Spectroscopy: Detect C-D stretching vibrations (2050–2300 cm) absent in non-deuterated forms.

- Chromatographic Separation ( ):

Optimize HPLC methods using deuterated mobile phases to achieve baseline separation () .

Advanced: What statistical frameworks are recommended for analyzing dose-response relationships involving 4-Acetamidobenzenesulphinic Acid-d4 in pharmacological assays?

Methodological Answer:

- Dose-Response Modeling ( ):

- Nonlinear Regression: Fit data to Hill or Log-Logistic models using software like GraphPad Prism. Report EC values with 95% confidence intervals.

- Bootstrap Validation: Resample data 10,000 times to assess model robustness.

- Contradiction Resolution ( ):

Basic: How should researchers design a stability-indicating method for 4-Acetamidobenzenesulphinic Acid-d4?

Methodological Answer:

- Forced Degradation Studies ( ):

Expose the compound to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions. - Method Validation ( ):

Advanced: What computational tools can predict the isotopic effects of 4-Acetamidobenzenesulphinic Acid-d4 in reaction mechanisms?

Methodological Answer:

- Quantum Mechanical Simulations ( ):

Use Gaussian 16 or ORCA to calculate vibrational frequencies and isotopic substitution energies. Compare with experimental KIE data. - Machine Learning Integration ( ):

Train neural networks on isotopic reaction datasets to predict deuterium retention in novel catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.